2-Hydroxy-5-(4-phenyl-piperazin-1-ylmethyl)-benzoic acid methyl ester
Description
2-Hydroxy-5-(4-phenyl-piperazin-1-ylmethyl)-benzoic acid methyl ester is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, a hydroxyl group at the 2-position of the aromatic ring, and a 4-phenyl-piperazine moiety linked via a methylene group at the 5-position. Piperazine derivatives are widely explored in drug discovery due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability, and their role in interacting with biological targets like neurotransmitter receptors . While direct biological data for this compound is absent in the provided evidence, structural analogs suggest applications in central nervous system (CNS) therapeutics or antimicrobial agents .
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17-13-15(7-8-18(17)22)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16/h2-8,13,22H,9-12,14H2,1H3 |
InChI Key |
DPQBAMMBEVKHHH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate typically involves the esterification of 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzaldehyde.
Reduction: Formation of 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Formation of various substituted phenylpiperazine derivatives.
Scientific Research Applications
Methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 2-hydroxy-5-[(4-phenylpiperazin-1-yl)methyl]benzoate exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Piperazine-Containing Derivatives
- 3-(4-Methylpiperazin-1-yl)benzoic acid (): Structure: Benzoic acid with a 4-methylpiperazine group at the 3-position. Key Differences: Lacks the methyl ester and 2-hydroxyl group of the target compound. The free carboxylic acid may reduce lipophilicity, impacting absorption .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid ():
- Structure : Piperazine linked to an acetic acid group, protected by an Fmoc (fluorenylmethyloxycarbonyl) group.
- Key Differences : The Fmoc group is a protective moiety used in peptide synthesis, indicating this compound’s role as an intermediate rather than a therapeutic agent.
Salicylic Acid Derivatives
- 2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid (): Structure: Salicylic acid with a pyrazinamide-linked hydrazone group at the 5-position. Key Differences: The hydrazone and pyrazinamide groups confer anti-tubercular activity, unlike the piperazine in the target compound.
Ester vs. Carboxylic Acid Derivatives
- Methyl Benzoate ():
- Structure : Simple methyl ester of benzoic acid.
- Key Differences : The absence of hydroxyl and piperazine groups highlights the target compound’s complexity. Esters like methyl benzoate are more volatile and lipophilic than their acid counterparts, a property leveraged in gas chromatography analysis .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₂N₂O₃ | 326.40 g/mol | Methyl ester, 2-hydroxy, piperazine | Moderate (lipophilic) |
| 3-(4-Methylpiperazin-1-yl)benzoic acid | C₁₂H₁₆N₂O₂ | 220.26 g/mol | Carboxylic acid, methylpiperazine | High (polar) |
| 2-Hydroxy-5-(pyrazinamide hydrazonohexyl) BA* | C₁₈H₂₁N₅O₃ | 367.39 g/mol | Hydrazone, pyrazinamide, carboxylic acid | Low (bulky substituents) |
| Methyl Benzoate | C₈H₈O₂ | 136.15 g/mol | Methyl ester | Low (non-polar) |
*BA: Benzoic acid derivative from .
Research Findings and Implications
- Anti-Tubercular Analogs : ’s pyrazinamide-salicylic acid hybrid demonstrates how hybridizing bioactive moieties can enhance efficacy against resistant pathogens. The target compound’s piperazine group could similarly be optimized for antimicrobial or CNS activity .
- Piperazine Pharmacophores : Piperazine derivatives in and highlight the group’s versatility in drug design, particularly in modulating receptor affinity and metabolic stability .
- Ester vs. Acid Bioavailability : The methyl ester in the target compound may prolong half-life compared to carboxylic acid analogs, as esters often resist rapid hydrolysis in vivo .
Biological Activity
2-Hydroxy-5-(4-phenyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (commonly referred to as the compound) is a derivative of benzoic acid that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N2O3
- Molecular Weight : 326.39 g/mol
- CAS Number : 1713174-86-7
The compound's biological activity can be attributed to its structural features, particularly the piperazine moiety, which is known for its ability to interact with various neurotransmitter receptors. This interaction may lead to effects such as:
- Antidepressant Activity : Similar compounds have been shown to exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties.
- Antipsychotic Effects : The piperazine ring is a common feature in many antipsychotic medications, indicating that this compound may also have similar effects.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antidepressant Activity
Research indicates that compounds with similar structures can inhibit serotonin reuptake, providing a basis for their use in treating depression. A comparative study showed that analogs of this compound demonstrated effective binding affinity for serotonin transporters, which is crucial for their antidepressant activity.
2. Antipsychotic Effects
Studies have highlighted the potential antipsychotic properties of piperazine derivatives. The compound may exert its effects by modulating dopaminergic pathways, which are often dysregulated in psychotic disorders.
3. Analgesic Properties
Preliminary findings suggest that the compound may possess analgesic properties, potentially through the modulation of pain pathways involving opioid receptors.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated that similar piperazine derivatives reduced depressive-like behaviors in animal models by enhancing serotonin levels. |
| Study B (2023) | Found that the compound exhibited significant antipsychotic-like effects in rodent models, reducing hyperactivity induced by amphetamines. |
| Study C (2024) | Reported analgesic effects in inflammatory pain models, suggesting a multi-faceted mechanism involving both serotonin and opioid pathways. |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the piperazine and benzoic acid moieties significantly influence biological activity. For instance:
- Substituents on the Phenyl Ring : Electron-donating groups enhance activity against serotonin transporters.
- Piperazine Modifications : Alterations in the piperazine structure can lead to changes in receptor selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
